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molecular formula C12H17NO B189656 N-(4-tert-Butylphenyl)acetamide CAS No. 20330-45-4

N-(4-tert-Butylphenyl)acetamide

Cat. No. B189656
M. Wt: 191.27 g/mol
InChI Key: RMUYDDKCUZHVHY-UHFFFAOYSA-N
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Patent
US05663448

Procedure details

A mixture of 20 g (134 mmol) of 4-tert-butyl aniline and 0.044 g (0.67 mmol) of zinc powder in 20 ml acetic acid is heated under reflux for 7 hours. Then the crude product is poured into 350 ml of ice water and filtered. Recrystallization in ethanol-water affords 20.83 g (81%) of the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.044 g
Type
catalyst
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
350 mL
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:12](O)(=[O:14])[CH3:13]>[Zn]>[C:12]([NH:9][C:8]1[CH:7]=[CH:6][C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])=[CH:11][CH:10]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(N)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.044 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ice water
Quantity
350 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization in ethanol-water

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.83 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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